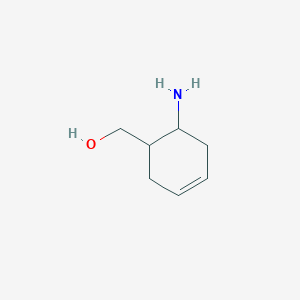

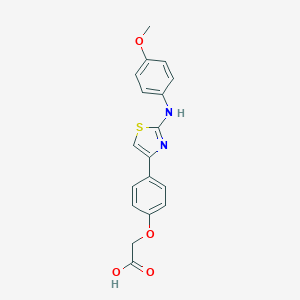

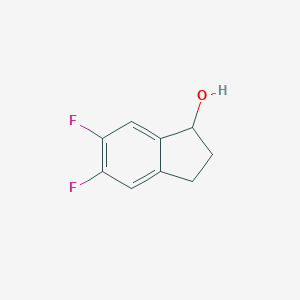

Isoxazol-4-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Isoxazole synthesis often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from reaction mixtures . The most commonly reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been studied using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray crystallography . Density Functional Theory (DFT) analysis has also been used to study the electronic structure of molecules and analyze chemical reactivity descriptors .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The DFT analysis was achieved by using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical and Chemical Properties Analysis

Isoxazol-4-ylmethanamine hydrochloride is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Characterization for Biological Activities

Isoxazol-4-ylmethanamine derivatives have been synthesized and characterized for their potential in pharmacological applications. Studies have explored novel substituted isoxazole derivatives for their anti-microbial and analgesic activities. The structural characterization of these compounds suggests a promising avenue for the development of new therapeutic agents (Sudheendra & A. Moid, 2012).

Role in Multicomponent Synthesis

The compound has been highlighted in synthetic pathways for creating 3,4-disubstituted isoxazole derivatives, demonstrating a wide range of biological activities like antimicrobial, antiviral, and anti-inflammatory effects. These synthetic routes offer insights into the versatility of this compound as a scaffold for the development of compounds with potential therapeutic applications (Parul Setia, R. Bharti, & Renu Sharma, 2020).

Cognitive Enhancement Properties

Research into N- and O-substituted derivatives of this compound has identified compounds with potent agonist activity on serotonin receptors, showcasing pro-cognitive properties. This suggests a potential role in the development of treatments for cognitive impairments (A. Jensen et al., 2013).

Agricultural and Industrial Applications

Beyond pharmacological interests, this compound derivatives find applications in agriculture as herbicides and insecticides, and in industry as components in materials like organic electrolytes for batteries. Their diverse functionalities highlight the compound's broad utility across different sectors (M. Fascio, Verónica Montesano, & N. D'Accorso, 2000).

Anticancer Agent Scaffold

The structural features of this compound derivatives have been explored for their anticancer properties. These compounds are being studied for their potential as chemotherapeutic agents, with specific derivatives showing promise in inducing apoptosis and inhibiting tumor growth in preclinical models (Kamalneet Kaur et al., 2014).

Immunoregulatory Effects

This compound derivatives have been reviewed for their immunoregulatory properties, including immunosuppressive and immunostimulatory effects. These compounds have shown potential in modulating immune responses, indicating their possible use in managing autoimmune diseases and enhancing immune responses during chemotherapy (M. Zimecki, Urszula Bąchor, & M. Mączyński, 2018).

Future Directions

Isoxazole and its derivatives have been found in many commercially available drugs, making them significant in the field of drug discovery . The development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge could provide valuable contributions to medicinal chemistry .

Mechanism of Action

- By interacting with NP, Isoxazol-4-ylmethanamine may disrupt these vital functions, affecting the virus’s life cycle .

- This interaction may prevent proper ribonucleoprotein (RNP) formation, impair transport of vRNA-polymerase complex to the nucleus, and hinder viral replication and assembly .

Target of Action

Mode of Action

Biochemical Pathways

Properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETGVWXXGWZBDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440606 |

Source

|

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-43-6 |

Source

|

| Record name | 4-Isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173850-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE](/img/structure/B69777.png)

![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)